molecular formula C24H29ClN2O5 B566298 Benazepril hydrochloride, (R,R)- CAS No. 215447-89-5

Benazepril hydrochloride, (R,R)-

Número de catálogo: B566298
Número CAS: 215447-89-5
Peso molecular: 460.955
Clave InChI: VPSRQEHTHIMDQM-GZJHNZOKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Key Structural Features:

Feature Description Source
Benzazepine core Seven-membered ring with nitrogen at position 1 and ketone at position 2
Acetic acid side chain Linked to position 1 via a methylene group
L-Homophenylalanine Ethyl ester group at position 3 with (R)-configuration

Crystallographic Analysis and Polymorphic Forms

Benazepril hydrochloride, (R,R)-, exhibits two anhydrous polymorphs (Form A and Form B) and a solvated Form I.

Crystallographic Data:

Parameter Form A (Monoclinic) Form B (Orthorhombic) Form I (Solvated)
Space group P2₁ P2₁2₁2₁ P2₁2₁2₁
Unit cell dimensions a=7.8655 Å, b=11.7700 Å, c=13.5560 Å, β=102.947° a=7.9353 Å, b=11.6654 Å, c=26.6453 Å a=28.7014 Å, b=11.4349 Å, c=8.0071 Å
Z value 2 4 2
Stability Thermodynamically stable Metastable Contains 10.6% solvent
Transition Form B → Form A at 161°C Desolvates at 81°C

Form A’s stability is attributed to stronger hydrogen bonds between the protonated amine (N–H⁺) and chloride ions, while Form B’s metastability arises from weaker van der Waals interactions . Powder X-ray diffraction (PXRD) distinguishes the polymorphs: Form A shows peaks at 2θ = 6.2°, 12.5°, 18.7° , whereas Form B exhibits peaks at 2θ = 5.8°, 11.6°, 17.4° .

Comparative Analysis of Diastereomeric and Enantiomeric Purity

The synthetic route for benazepril hydrochloride, (R,R)-, ensures high stereochemical fidelity. Key steps include:

  • Asymmetric reduction of 4-(2-nitrophenyl)-2,4-dioxobutyric acid ethyl ester using bioreductive agents to achieve >98% enantiomeric excess (ee) .
  • Stereospecific displacement of (R)-3-hydroxybenzolactam with L-homophenylalanine ethyl ester, retaining configuration via Walden inversion .

Purity Metrics:

Parameter Method Result Source
Diastereomeric purity Chiral AGP-HPLC >98%
Enantiomeric excess Polarimetry ([α]₂₀ᴅ = -137°) >99% (R,R)
Related Compound B Reverse-phase HPLC <0.1% (S,S)-diastereomer

Impurities like Related Compound B ((S,S)-isomer) are controlled to <0.1% using preparative HPLC with acetonitrile-phosphate buffer mobile phases . Differential scanning calorimetry (DSC) further validates purity, showing a single endothermic peak at 193.5°C for Form A .

Propiedades

IUPAC Name

2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSRQEHTHIMDQM-GZJHNZOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175881
Record name Benazepril hydrochloride, (R,R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215447-89-5
Record name Benazepril hydrochloride, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215447895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benazepril hydrochloride, (R,R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENAZEPRIL HYDROCHLORIDE, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGK2LDW9PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Reaction Steps and Conditions

Compound 18:Compound 6S,S:S,R Ratio
1:1.085:15
1:1.292:8
1:1.589:11

This method achieves an 82% overall yield, with isopropyl acetate washes effectively removing residual S,R isomers during purification.

Synthesis Method 2: Alkylation with Sulfonic Esters

Triflate Intermediate Formation

WO2002076375A2 outlines a route utilizing ethyl(R)-2-(trifluoromethanesulfonyloxy)-4-phenylbutyrate (triflate) as a key intermediate. The triflate is synthesized by reacting ethyl(R)-2-hydroxy-4-phenylbutyrate with trifluoromethanesulfonic anhydride in methylene chloride at -20°C to -25°C. This intermediate undergoes nucleophilic substitution with 1-tert-butoxycarbonylmethyl-3-S-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one (Formula V) in the presence of N-methylmorpholine.

Condensation and Salt Formation

The alkylation step proceeds at 30–35°C in methylene chloride, followed by hydrolysis with 12N HCl to yield benazepril hydrochloride. Critical parameters include:

  • Acid Acceptor: N-methylmorpholine (prevents epimerization).

  • Solvent: Chlorinated solvents (e.g., methylene chloride) enhance reaction rates.

  • Yield: 78% after recrystallization in acetone.

This method’s reliance on triflate intermediates increases costs due to the use of trifluoromethanesulfonic anhydride, a high-purity reagent.

Synthesis Method 3: Multi-Step Synthesis via Phthalimide Intermediates

Intermediate Preparation and Recrystallization

CN1844102A describes a seven-step synthesis starting from bromobenzoaminocaprolactam. Phthalimide protection of the amine group in Intermediate II (4,5-dihydro-3-phthalimido-1H-1-benzazepin-2-(3H)-one) ensures regioselective bromination. Subsequent steps involve:

  • Ammonolysis: Removal of the phthalimide group using hydrazine hydrate.

  • Reductive Amination: Cyanoborohydride-mediated coupling with ethyl 2-oxo-4-phenylbutyrate.

  • Salt Formation: HCl gas introduction in isopropyl acetate at 5–10°C.

Purification and Yield Optimization

Recrystallization in acetone at 5–10°C for 4 hours achieves 95% purity, with a final yield of 68%. Key advantages include readily available starting materials and minimal hazardous waste.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Benazepril Hydrochloride Synthesis Methods

ParameterMethod 1 (DKR)Method 2 (Triflate)Method 3 (Phthalimide)
Overall Yield82%78%68%
Steps347
Cost (Reagents)ModerateHighLow
Environmental ImpactLowModerateLow
Diastereomeric Purity>99%98%95%

Method 1’s DKR technology offers superior stereocontrol and shorter reaction times, making it ideal for industrial scale-up. In contrast, Method 3’s multi-step approach, though longer, avoids expensive catalysts and high-pressure conditions .

Análisis De Reacciones Químicas

Types of Reactions

Benazepril hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparación Con Compuestos Similares

Structural and Pharmacokinetic Data

Structural Comparison of (R,R)- vs. (S,S)-Benazepril
  • (R,R)-Configuration: IUPAC name: (3R)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid hydrochloride .
  • (S,S)-Configuration : Mirror-image stereochemistry at both chiral centers, enabling ACE active-site binding .
Pharmacokinetic Profile
  • Protein Binding : Benazepril (S,S) binds to bovine serum albumin (BSA) with high affinity (association constant: 14 × 10⁵ M⁻¹) .

Actividad Biológica

Benazepril hydrochloride, a member of the angiotensin-converting enzyme (ACE) inhibitor class, is primarily utilized for managing hypertension and heart failure. This compound is a prodrug that is metabolized to its active form, benazeprilat, which exhibits significantly enhanced ACE inhibitory activity. The following sections will delve into the biological activity of benazepril hydrochloride, including its mechanism of action, pharmacokinetics, clinical efficacy, and relevant case studies.

Benazepril hydrochloride functions by inhibiting the activity of ACE, an enzyme responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that also stimulates aldosterone secretion, leading to increased blood pressure. By inhibiting ACE, benazepril reduces levels of angiotensin II, resulting in:

  • Decreased Blood Pressure : The reduction in angiotensin II leads to vasodilation and decreased systemic vascular resistance.
  • Increased Cardiac Output : Studies show that benazepril administration can enhance cardiac output in patients with heart failure by decreasing vascular resistance and improving hemodynamic parameters .

Pharmacokinetics

Absorption and Metabolism :

  • Bioavailability: Approximately 37% in humans; peak plasma concentrations occur within 1-2 hours post-administration.
  • Metabolism: Primarily occurs in the liver where benazepril is converted to benazeprilat. The effective half-life of benazeprilat is about 10-11 hours .

Distribution :

  • Protein Binding: Benazepril is 96.7% protein-bound, while benazeprilat is 95.3% bound .

Elimination :

  • Excretion: Both compounds are predominantly eliminated via renal pathways, with about 20% of the dose excreted as benazeprilat. In patients with renal impairment, dosing adjustments are necessary to avoid accumulation .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of benazepril in managing hypertension and heart failure:

  • Hypertension Management : In a multicenter study involving patients with chronic hypertension, benazepril significantly reduced systolic and diastolic blood pressure compared to baseline measurements. This effect was sustained over a 24-hour period after administration .
  • Heart Failure : In patients with severe heart failure (NYHA class III or IV), administration of benazepril resulted in significant improvements in cardiac output (26.7% to 31.6% increase) and reductions in both systemic and pulmonary vascular resistance .

Case Study 1: Efficacy in African American Patients

A study focused on African American patients with resistant hypertension reported that those treated with benazepril showed significant reductions in blood pressure compared to control groups. This highlights the importance of tailoring antihypertensive therapy based on demographic factors .

Case Study 2: Long-term Outcomes

In a longitudinal study assessing long-term outcomes in heart failure patients treated with benazepril, results indicated improved survival rates and reduced hospitalizations due to heart failure exacerbations over a three-year follow-up period .

Summary Table of Key Findings

ParameterBenazepril Hydrochloride
Mechanism ACE inhibitor; reduces angiotensin II levels
Bioavailability ~37% (humans)
Peak Plasma Concentration 1-2 hours post-dose
Protein Binding Benazepril: 96.7%, Benazeprilat: 95.3%
Half-Life Benazeprilat: 10-11 hours
Primary Excretion Route Renal (80%)
Indications Hypertension, Heart Failure

Q & A

Q. How can the stereochemical configuration (R,R) of benazepril hydrochloride be experimentally confirmed?

  • Methodological Answer : The (R,R) configuration is validated using chiral chromatography or polarimetry. For example, USP methods specify chiral stationary phases (e.g., Chiralpak® AD-H) with mobile phases like hexane:ethanol:trifluoroacetic acid (80:20:0.1) to resolve enantiomers. Optical rotation measurements ([α]D) are compared against pharmacopeial standards (e.g., EP Reference Standard ). X-ray crystallography may also confirm spatial arrangement, as described in structural elucidation studies .

Q. What HPLC parameters are recommended for purity analysis of benazepril hydrochloride?

  • Methodological Answer : Use a reversed-phase C18 column (e.g., Purospher® STAR, 250 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 2.5):acetonitrile (70:30) at 1.0 mL/min. Detection at 237 nm ensures optimal sensitivity. System suitability requires resolution ≥2.0 between benazepril and related compounds (e.g., benazeprilat) . For quantification, prepare standard solutions at 1 mg/mL in methanol and validate linearity (2–22 µg/mL) with R² ≥0.995 .

Q. How is benazepril hydrochloride distinguished from its degradation products in stability studies?

  • Methodological Answer : Forced degradation (acid/alkali hydrolysis, oxidation, photolysis) followed by HPLC-UV or LC-MS identifies degradation products. For example, acidic conditions hydrolyze the ester group to benazeprilat, while oxidation generates sulfoxide derivatives. USP methods mandate resolution ≥1.7 between benazepril and related compound B (ethyl ester analog) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity results from orthogonal analytical methods (e.g., HPLC vs. UV spectroscopy)?

  • Methodological Answer : Cross-validate methods using statistical tools (e.g., Bland-Altman plots). For UV spectroscopy, ensure λmax at 237 nm in methanol with absorptivity (ε) ~1.2 × 10⁴ L/mol·cm. Discrepancies may arise from excipient interference in UV; use HPLC for specificity. Calibrate instruments with EP/USP reference standards .

Q. What strategies improve the bioavailability of benazepril hydrochloride in novel formulations?

  • Methodological Answer : Niosomal formulations enhance solubility and permeability. Prepare niosomes using thin-film hydration with Span 60:cholesterol (7:3 molar ratio) and 10 mg/mL benazepril hydrochloride. Optimize using Box-Behnken design for variables like hydration time (30–60 min) and sonication (5–15 min). In vivo studies in hypertensive rats show 2.5-fold higher bioavailability vs. conventional tablets .

Q. How are in vivo pharmacokinetic parameters (e.g., half-life) determined for benazepril hydrochloride in preclinical models?

  • Methodological Answer : Administer 3–10 mg/kg orally to spontaneously hypertensive rats (SHR). Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hr post-dose. Quantify benazeprilat (active metabolite) via LC-MS/MS with a LLOQ of 1 ng/mL. Non-compartmental analysis (WinNonlin®) calculates t₁/₂ (~10–11 hr) and AUC₀–24 (dose-proportional) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.